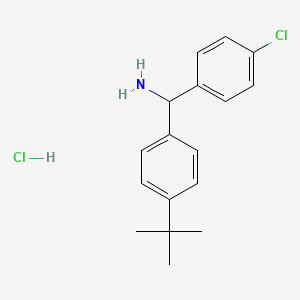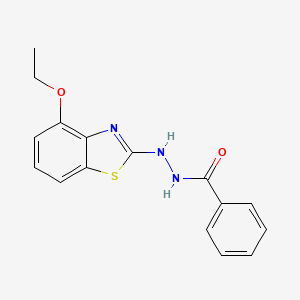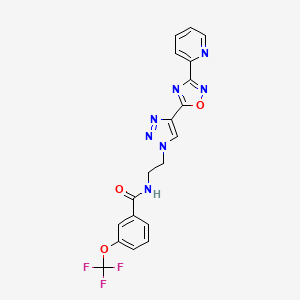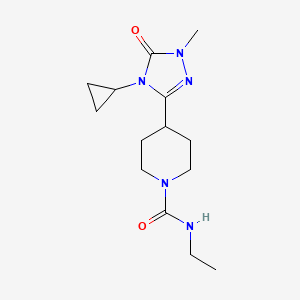![molecular formula C23H26N6O2S B2417203 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207024-39-2](/img/no-structure.png)
2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Synthesis and Antiviral Activity
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have been synthesized and evaluated for their potential antiviral activities. These compounds are derived from reactions involving key intermediates that share structural motifs with the compound . Their applications in antiviral research highlight the importance of these heterocycles in developing therapeutic agents (Attaby et al., 2006).
Antibacterial and Antifungal Properties
Various derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have been synthesized and tested for their antibacterial and antifungal properties. This research area explores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Insecticidal Activity
The synthesis of novel heterocycles, including triazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, has been explored for potential insecticidal activities against various agricultural pests. These studies contribute to the development of new, more effective insecticides with specific modes of action (Fadda et al., 2017).
Cancer Research
Compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine scaffolds have been synthesized and evaluated for their potential as anticancer agents. This includes investigations into their mechanisms of action, such as kinase inhibition, which is crucial for cancer cell proliferation and survival (Shaaban et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then thiolated to form the second intermediate, 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine. This intermediate is then coupled with pyrrolidine-1-carboxylic acid to form the final product.", "Starting Materials": [ "4-Butoxyaniline", "2,4-Dichloropyrimidine", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Triethylamine", "Thiourea", "Pyrrolidine-1-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Ethyl acetate", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. React 4-Butoxyaniline with 2,4-Dichloropyrimidine in the presence of sodium azide, copper(I) iodide, and triethylamine in dimethylformamide to form 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine", "a. React 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with thiourea in the presence of triethylamine in methanol to form 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine.", "Step 3: Synthesis of 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone", "a. React 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine with pyrrolidine-1-carboxylic acid and N,N'-Dicyclohexylcarbodiimide in the presence of dimethylformamide and ethyl acetate to form 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone." ] } | |
Numéro CAS |
1207024-39-2 |
Formule moléculaire |
C23H26N6O2S |
Poids moléculaire |
450.56 |
Nom IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C23H26N6O2S/c1-2-3-14-31-18-8-6-17(7-9-18)19-15-20-22-24-25-23(28(22)12-13-29(20)26-19)32-16-21(30)27-10-4-5-11-27/h6-9,12-13,15H,2-5,10-11,14,16H2,1H3 |
Clé InChI |
BVYUIDJPYRXKBV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC5)C3=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)







![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)
![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)

![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)